![molecular formula C7H16N2 B1306147 (1-Methylpiperidin-2-yl)methanamine CAS No. 5298-72-6](/img/structure/B1306147.png)
(1-Methylpiperidin-2-yl)methanamine
Overview
Description
(1-Methylpiperidin-2-yl)methanamine: is an organic compound with the molecular formula C8H18N2 It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (1-Methylpiperidin-2-yl)methanamine involves the reductive amination of 2-piperidone with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine.
Hydrogenation: Another method involves the hydrogenation of N-methyl-2-piperidone using a palladium or rhodium catalyst. This method is efficient and provides high yields of the target compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-Methylpiperidin-2-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its ability to modulate neurotransmitter systems makes it a candidate for developing drugs aimed at treating neurological disorders such as depression and anxiety .
Table 1: Overview of Pharmacological Applications
Application Area | Description | Examples of Use |
---|---|---|
Drug Development | Intermediate in synthesizing therapeutic agents | Antidepressants, analgesics |
Neurotransmitter Modulation | Interaction with dopamine and serotonin pathways | Potential treatments for mood disorders |
Enzyme Inhibition | Modulation of enzyme activity | Targeting specific metabolic pathways |
Biological Probes
This compound is utilized in developing biological probes for studying enzyme activity and receptor binding. Its structure allows it to interact with various molecular targets, facilitating research into enzyme kinetics and receptor-ligand interactions.
Case Study: Enzyme Activity Probing
A study demonstrated that derivatives of this compound could selectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a tool for biochemical research.
Catalysts in Chemical Reactions
In industrial settings, this compound is used to prepare catalysts for processes such as polymerization and hydrogenation reactions. Its ability to act as a ligand enhances the efficiency of these reactions.
Table 2: Industrial Applications
Application Area | Description | Examples of Use |
---|---|---|
Catalysts | Preparation for polymerization and hydrogenation processes | Industrial synthesis |
Chemical Research | Building block for complex organic molecules | Development of agrochemicals |
Synthesis of Complex Molecules
The compound serves as a precursor in synthesizing more complex molecules with desired properties. Its chiral nature allows for selective binding to biological targets, which can lead to enhanced biological activity in derivatives .
Mechanism of Action
Mechanism: The mechanism of action of (1-Methylpiperidin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Molecular Targets and Pathways:
Receptors: It can bind to neurotransmitter receptors, influencing signal transduction pathways.
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
(1-Methylpiperidin-4-yl)methanamine: Similar in structure but differs in the position of the methyl group.
N-Methylpiperidine: Lacks the methanamine group, making it less versatile in chemical reactions.
2-Piperidinemethanol: Contains a hydroxyl group instead of an amine group, leading to different reactivity.
Uniqueness:
Versatility: (1-Methylpiperidin-2-yl)methanamine’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Biological Activity: Its ability to interact with various biological targets makes it a promising compound in drug development.
Biological Activity
(1-Methylpiperidin-2-yl)methanamine, also known as [(2R)-1-methylpiperidin-2-yl]methanamine, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a piperidine ring and a methylamine group, enable it to interact with various biological targets, particularly neurotransmitter receptors and protein kinases. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
The mechanism of action for this compound involves its role as a ligand for specific receptors and enzymes. The compound can modulate the activity of neurotransmitter systems, influencing signal transduction pathways that are crucial in various physiological processes.
Key Mechanisms:
- Receptor Binding: The compound binds to neurotransmitter receptors, affecting neurotransmitter release and uptake. This interaction is critical in the context of treating neurological disorders.
- Enzyme Modulation: It may inhibit or activate certain enzymes involved in metabolic pathways, particularly those related to cancer progression and other diseases.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. Studies have shown that derivatives of this compound can inhibit specific protein kinases associated with cancer cell proliferation.
Case Study:
A study evaluated the antiproliferative effects of various compounds related to this compound against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results demonstrated that several derivatives had IC50 values below 5 µM, indicating significant growth inhibition compared to control drugs like sorafenib .
Compound | Cell Line | IC50 (µM) |
---|---|---|
9a | MCF-7 | <3 |
9b | HCT116 | <3 |
9d | PC3 | <5 |
Neurotransmitter Modulation
The compound has been studied for its effects on neurotransmitter transporters, suggesting potential applications in treating neurological disorders such as depression and anxiety. Its ability to influence serotonin and dopamine pathways highlights its therapeutic relevance.
Synthesis and Structural Activity Relationship
The synthesis of this compound can be achieved through various methods, allowing for the production of high-purity compounds suitable for biological testing. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy.
Synthesis Methods:
- Refluxing with Amines: A common method involves refluxing piperidine derivatives with suitable amines.
- Catalytic Reactions: Utilizing catalysts to enhance yield and purity during synthesis.
Research Applications
This compound serves as a valuable building block in organic synthesis and has applications in drug development due to its structural properties. Researchers are exploring its potential as a scaffold for novel therapeutic agents targeting various diseases.
Potential Research Directions:
Properties
IUPAC Name |
(1-methylpiperidin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUMJZMVFCLQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383314 | |
Record name | (1-methylpiperidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5298-72-6 | |
Record name | (1-methylpiperidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylpiperidin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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